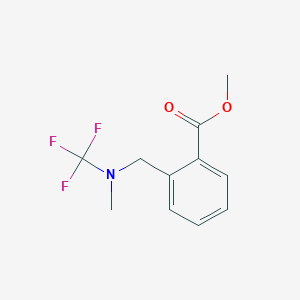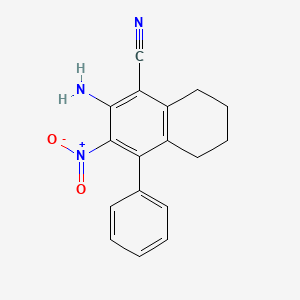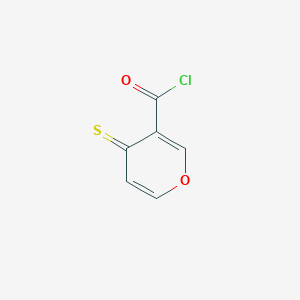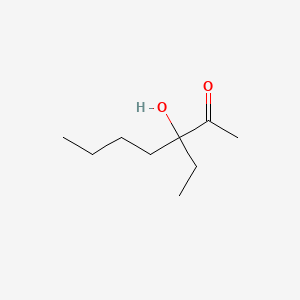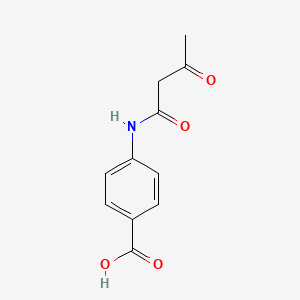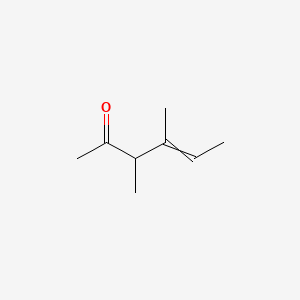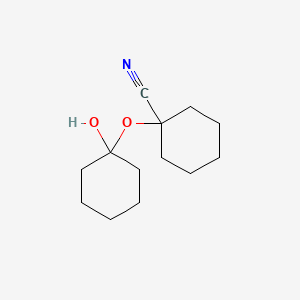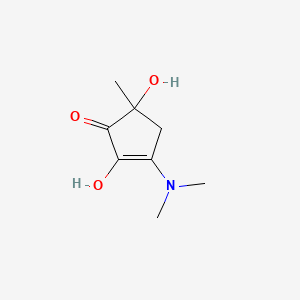
3-(Dimethylamino)-2,5-dihydroxy-5-methylcyclopent-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)-2,5-dihydroxy-5-methylcyclopent-2-en-1-one is an organic compound with a unique structure that includes a dimethylamino group, two hydroxyl groups, and a methyl group attached to a cyclopentene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2,5-dihydroxy-5-methylcyclopent-2-en-1-one can be achieved through several methods. One common approach involves the reaction of dimethylamine with a suitable precursor under controlled conditions. For example, a reaction involving dimethylamine and a cyclopentenone derivative in the presence of a catalyst can yield the desired compound . The reaction typically requires specific temperature and pressure conditions to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dimethylamino)-2,5-dihydroxy-5-methylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the hydroxyl groups can yield diketones, while reduction can produce alcohol derivatives
Wissenschaftliche Forschungsanwendungen
3-(Dimethylamino)-2,5-dihydroxy-5-methylcyclopent-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 3-(Dimethylamino)-2,5-dihydroxy-5-methylcyclopent-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl groups can form additional hydrogen bonds. These interactions can modulate the activity of biological pathways and influence the compound’s overall effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Dimethylamino-1-arylpropenones: These compounds share the dimethylamino group and have similar reactivity but differ in their overall structure and applications.
N,N-Dimethyl enaminones: These compounds also contain the dimethylamino group and are used as building blocks for synthesizing heterocyclic systems.
Uniqueness
3-(Dimethylamino)-2,5-dihydroxy-5-methylcyclopent-2-en-1-one is unique due to its specific combination of functional groups and the cyclopentene ring structure
Eigenschaften
CAS-Nummer |
38222-35-4 |
|---|---|
Molekularformel |
C8H13NO3 |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
3-(dimethylamino)-2,5-dihydroxy-5-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C8H13NO3/c1-8(12)4-5(9(2)3)6(10)7(8)11/h10,12H,4H2,1-3H3 |
InChI-Schlüssel |
ZJSXJPWKRFTYCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=C(C1=O)O)N(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


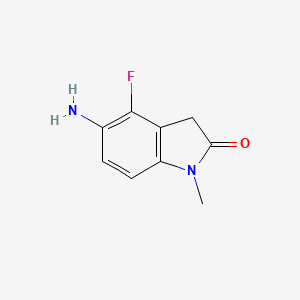
![2-(3,3-Dimethoxy-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13945784.png)
![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}ethan-1-one](/img/structure/B13945788.png)
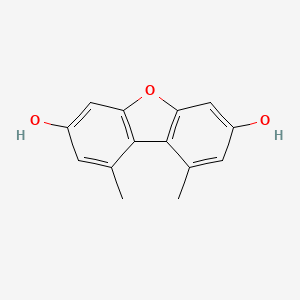
![3-(5-{2-Bromo-thiazol-4-yl}-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13945804.png)
